Antileishmanial Activity: 5-tert-Butyl Substitution Reduces Potency vs. Ethyl Ester Analog
A direct head-to-head comparison in a 2025 study evaluated the antileishmanial activity of a series of 2-aminothiophene derivatives against Leishmania amazonensis. Replacing the 3-ethyl ester group with a 3-tert-butyl ester (Compound 22, which is Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate) resulted in a more than 2-fold decrease in potency compared to the ethyl ester analog (Compound 21) [1].
| Evidence Dimension | In vitro antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | Promastigote IC50 = 6.52 µM; Amastigote IC50 = 8.35 µM |
| Comparator Or Baseline | Compound 21 (Ethyl 2-amino-5-(N-Boc-piperidin-4-yl)thiophene-3-carboxylate): Promastigote IC50 = 3.1 µM; Amastigote IC50 = 2.9 µM |
| Quantified Difference | >2-fold decrease in potency for both promastigote and amastigote forms |
| Conditions | In vitro assay against L. amazonensis promastigotes and axenic amastigotes, 72-hour incubation. |
Why This Matters
This data precisely quantifies the structure-activity relationship (SAR) at the 3-position, demonstrating that the specific ester group is not a generic placeholder; it is a critical determinant of biological activity, guiding the selection of the correct analog for specific potency requirements.
- [1] Araújo, R.S.A.d., et al. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals 2025, 18(1), 125. View Source
